molecular formula C9H11FO2 B6594731 (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol CAS No. 1309598-70-6

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B6594731
CAS No.: 1309598-70-6
M. Wt: 170.18 g/mol
InChI Key: SPUCRPMJCHQPRC-ZCFIWIBFSA-N
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Description

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound that features a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2-fluoro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.

    Enzymatic Reduction: Employing enzymes that can selectively reduce the precursor to the desired enantiomer.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be further reduced to form different derivatives using reducing agents.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-4-methoxyacetophenone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl ethanols.

Scientific Research Applications

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol
  • 1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol (racemic mixture)
  • 1-(2-Fluoro-4-methoxyphenyl)ethan-1-one

Uniqueness

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its (1S)-enantiomer or racemic mixture

Properties

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCRPMJCHQPRC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218617
Record name Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309598-70-6
Record name Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309598-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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